Elocalcitol

Description

Properties

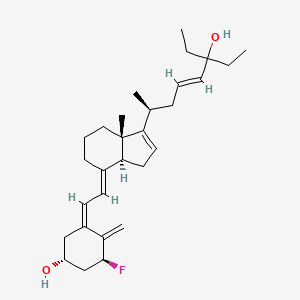

IUPAC Name |

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLWXBHFPGSUOX-GJQYOBCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199798-84-0 | |

| Record name | Elocalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elocalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elocalcitol's Mechanism of Action in Prostate Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elocalcitol (BXL-628) is a synthetic analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3.[1] It functions as a potent Vitamin D Receptor (VDR) agonist.[2][3][4] The VDR is a nuclear receptor that mediates the biological effects of vitamin D, which include the regulation of cell proliferation, differentiation, and apoptosis.[4] In the context of prostate health, this compound has been investigated primarily for its therapeutic potential in benign prostatic hyperplasia (BPH). Preclinical and clinical studies have demonstrated its ability to arrest prostate growth, attributed to its anti-proliferative, anti-inflammatory, and anti-invasive properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in prostate cells.

Core Mechanism of Action: VDR Agonism

As a VDR agonist, this compound binds to the Vitamin D Receptor in prostate cells. The VDR is expressed in various cell types within the prostate, including epithelial and stromal cells. Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA of target genes, modulating their transcription. This modulation of gene expression is central to this compound's therapeutic effects.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on prostate cells by targeting multiple signaling pathways, primarily focusing on inhibiting pro-proliferative and pro-inflammatory cascades.

Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway is a critical regulator of smooth muscle contraction and cell migration. In BPH, this pathway is implicated in the dynamic component of lower urinary tract symptoms (LUTS) and in stromal cell proliferation and invasion.

This compound has been shown to inhibit the RhoA/ROCK pathway in prostate stromal cells. Stimulation of BPH stromal cells with the pro-inflammatory chemokine Interleukin-8 (IL-8) activates this pathway, leading to increased membrane translocation of RhoA and phosphorylation of the ROCK substrate, myosin phosphatase target subunit 1 (MYPT-1). This compound treatment inhibits this IL-8-induced RhoA membrane translocation and MYPT-1 phosphorylation. This inhibition of the RhoA/ROCK pathway contributes to the reduction of prostate smooth muscle contraction and inhibits the invasion of BPH cells.

Attenuation of the NF-κB Inflammatory Pathway

Chronic inflammation is a key factor in the pathogenesis of BPH. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In BPH, pro-inflammatory cytokines stimulate the nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of genes involved in inflammation, such as IL-8 and cyclooxygenase-2 (COX-2).

This compound demonstrates significant anti-inflammatory properties by inhibiting the NF-κB pathway. Treatment with this compound prevents the nuclear translocation of NF-κB p65 in BPH stromal cells. This inhibition leads to a downstream reduction in the expression of COX-2 and subsequently, the production of prostaglandin E2 (PGE2), a key inflammatory mediator. Furthermore, by inhibiting NF-κB, this compound also suppresses the production of IL-8, creating a negative feedback loop that further dampens the inflammatory response and IL-8-dependent cell proliferation.

Regulation of Growth Factor Signaling

The static component of BPH is characterized by the overgrowth of prostate tissue. This growth is driven by various intra-prostatic growth factors, which are often downstream of the androgen receptor. Preclinical data indicate that this compound can reduce this static component by inhibiting the activity of these growth factors. This suggests that this compound can interfere with the signaling pathways that promote the proliferation of both epithelial and stromal cells in the prostate, thereby arresting prostate growth.

Summary of Quantitative Data

The following table summarizes the quantitative effects of this compound from clinical studies in patients with BPH.

| Parameter | Treatment Group | Result | Significance vs. Placebo | Reference |

| Prostate Volume Change | This compound (75 mcg/day) | +1.54% increase over 6 months | p = 0.0135 | |

| This compound (150 mcg/day) | +0.52% increase over 6 months | p < 0.0001 | ||

| Placebo | +3.52% increase over 6 months | N/A | ||

| Semen IL-8 Levels | This compound | Significant reduction in patients with prostatitis | - |

Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of experimental techniques. Below are descriptions of the key methodologies employed in the cited research.

Cell Culture

-

Objective: To maintain and propagate human prostate stromal cells from BPH tissues for in vitro experiments.

-

General Protocol: Prostate tissues are obtained, and stromal cells are isolated through enzymatic digestion and selective plating. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2. For experiments, cells are seeded at a specific density and treated with this compound, cytokines (like TNF-α and IFN-γ), or IL-8.

Real-Time RT-PCR

-

Objective: To quantify the gene expression of specific targets such as IL-8, RhoA, and ROCK.

-

General Protocol: Total RNA is extracted from treated and untreated prostate cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using specific primers for the target genes and a housekeeping gene for normalization. The relative expression of the target gene is calculated using the comparative Ct method.

ELISA (Enzyme-Linked Immunosorbent Assay)

-

Objective: To measure the protein levels of secreted factors like IL-8 and PGE2 in the cell culture supernatant.

-

General Protocol: Supernatants from cell cultures are collected. A specific capture antibody for the target protein is coated onto the wells of a microplate. The samples are added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of the target protein.

Western Blot Analysis

-

Objective: To detect and quantify the levels of specific proteins, such as RhoA and phosphorylated MYPT-1, in cell lysates.

-

General Protocol: Cells are lysed to extract total proteins. Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme. A chemiluminescent substrate is added, and the resulting signal is captured, with the band intensity correlating to the protein level.

Confocal Microscopy

-

Objective: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 and the membrane translocation of RhoA.

-

General Protocol: Cells are grown on coverslips and treated as required. They are then fixed, permeabilized, and incubated with a primary antibody against the protein of interest. A fluorescently-labeled secondary antibody is then used for detection. The cell nuclei may be counterstained with a fluorescent dye like DAPI. The coverslips are mounted on slides, and images are captured using a confocal microscope, which allows for high-resolution optical sectioning.

Cell Invasion Assay

-

Objective: To assess the effect of this compound on the invasive capacity of prostate stromal cells.

-

General Protocol: A Boyden chamber assay with a Matrigel-coated membrane is typically used. Cells are seeded in the upper chamber in serum-free media, with or without this compound. The lower chamber contains a chemoattractant, such as IL-8. After an incubation period, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained, and counted.

Conclusion

This compound exhibits a multi-faceted mechanism of action in prostate cells, making it a promising agent for the management of BPH. By acting as a VDR agonist, it effectively targets the key pathological components of BPH: the static component, by inhibiting growth factor signaling; the dynamic component, by inhibiting the RhoA/ROCK pathway in smooth muscle; and the inflammatory component, by suppressing the NF-κB signaling cascade. This comprehensive action, supported by both preclinical and clinical data, underscores the therapeutic potential of targeting the Vitamin D Receptor in prostate diseases. Further research may continue to elucidate additional downstream targets and refine its clinical application.

References

- 1. This compound, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vitamin D receptor agonist this compound inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aminer.org [aminer.org]

- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Elocalcitol: A Novel Vitamin D Receptor Agonist for Benign Prostatic Hyperplasia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benign prostatic hyperplasia (BPH) is a prevalent age-related condition in men, characterized by non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex, involving hormonal imbalances, cellular proliferation, and chronic inflammation. Elocalcitol (BXL-628), a synthetic analog of calcitriol (the active form of vitamin D3), has emerged as a promising therapeutic agent for BPH.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes. This compound is a vitamin D receptor (VDR) agonist that has demonstrated both anti-proliferative and anti-inflammatory effects on prostate cells.[3][4]

Mechanism of Action

This compound exerts its therapeutic effects in BPH through a multi-faceted mechanism centered on its high affinity for the Vitamin D Receptor (VDR).[5] Activation of the VDR by this compound triggers a cascade of molecular events that collectively inhibit prostate growth and reduce inflammation.

Anti-proliferative Effects

This compound has been shown to inhibit the proliferation of human BPH cells in a dose-dependent manner, proving to be significantly more potent than its natural counterpart, calcitriol. This anti-proliferative action is observed even in the presence of androgens and various growth factors that are known to stimulate prostate cell growth. A key aspect of this effect is the inhibition of the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway. The RhoA/ROCK pathway is a critical regulator of cell proliferation and invasion, and its inhibition by this compound contributes to the reduction in prostate stromal cell growth.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of BPH. This compound demonstrates significant anti-inflammatory properties by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by inhibiting the production of pro-inflammatory cytokines, notably Interleukin-8 (IL-8), within BPH cells. This reduction in IL-8 is associated with decreased expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), both of which are key mediators of inflammation. Furthermore, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this inflammatory pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified in various in vitro studies. The following table summarizes the key findings on the inhibition of BPH cell proliferation.

| Compound | Cell Type | Parameter | Value | Reference |

| This compound (BXL-628) | Human BPH Cells | -logIC50 | 15.8 ± 0.3 | |

| Calcitriol | Human BPH Cells | -logIC50 | 10.2 ± 0.6 |

Quantitative Clinical Trial Data

This compound has undergone clinical evaluation in patients with BPH, demonstrating its ability to arrest prostate growth. The following table summarizes the key results from a randomized clinical trial.

| Treatment Group | Dosage | Duration | Mean Change in Prostate Volume | p-value (vs. Placebo) |

| Placebo | N/A | 6 months | +3.52% | N/A |

| This compound | 75 mcg/day | 6 months | +1.54% | 0.0135 |

| This compound | 150 mcg/day | 6 months | +0.52% | <0.0001 |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of BPH.

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of this compound.

Cell Culture

-

Cell Line: Primary stromal cells derived from human BPH tissue.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

-

Method: [3H]-thymidine incorporation assay or MTT assay.

-

Procedure:

-

BPH cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

-

For the final 18 hours of incubation, [3H]-thymidine is added to each well.

-

Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

-

Alternatively, for the MTT assay, MTT reagent is added to the wells, and the resulting formazan crystals are dissolved for spectrophotometric analysis.

-

RhoA Activation Assay

-

Method: RhoA pull-down assay.

-

Procedure:

-

BPH cells are treated with this compound or control.

-

Cell lysates are prepared and incubated with Rhotekin-RBD (Rho-binding domain) beads to pull down active (GTP-bound) RhoA.

-

The pulled-down proteins are then subjected to SDS-PAGE and Western blotting.

-

The amount of active RhoA is detected using a specific anti-RhoA antibody.

-

NF-κB Nuclear Translocation Assay

-

Method: Immunofluorescence and confocal microscopy.

-

Procedure:

-

BPH cells are grown on coverslips and treated with this compound or control, followed by stimulation with an inflammatory agent (e.g., TNF-α) if required.

-

Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

-

A fluorescently labeled secondary antibody is then used for detection.

-

The subcellular localization of NF-κB p65 is visualized using a confocal microscope. Nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

-

Gene and Protein Expression Analysis

-

Real-Time RT-PCR: Used to quantify the mRNA levels of genes such as IL-8 and COX-2. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with specific primers.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Employed to measure the concentration of secreted proteins like IL-8 and PGE2 in the cell culture supernatant.

-

Western Blotting: Utilized to determine the protein levels of COX-2 and phosphorylated forms of signaling proteins in the RhoA/ROCK pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on BPH cells.

Conclusion

This compound represents a novel and targeted therapeutic approach for the management of benign prostatic hyperplasia. Its dual action as a potent anti-proliferative and anti-inflammatory agent, mediated through the VDR and subsequent modulation of the RhoA/ROCK and NF-κB signaling pathways, addresses the key pathological drivers of BPH. The robust preclinical data, demonstrating superior potency to calcitriol, and the positive clinical trial results in reducing prostate volume, underscore the significant potential of this compound as a valuable addition to the therapeutic armamentarium for BPH. Further research and clinical development are warranted to fully elucidate its long-term efficacy and safety profile.

References

- 1. scispace.com [scispace.com]

- 2. This compound, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Elocalcitol's Neuroprotective Potential: A Technical Guide to Preclinical Evidence

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data supporting the neuroprotective effects of Elocalcitol, a non-hypercalcemic vitamin D receptor agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current evidence, detailed experimental methodologies, and elucidated signaling pathways.

Executive Summary

This compound has demonstrated significant neuroprotective properties in a preclinical model of diet-induced neuroinflammation and cognitive decline. Key findings indicate that this compound mitigates microglial senescence, reduces the expression of senescence-associated secretory phenotype (SASP) cytokines, and improves cognitive function. The underlying mechanism appears to be mediated, at least in part, through the upregulation of microRNA-146a (miR-146a) and subsequent inhibition of the TGF/Smad4 signaling pathway. While direct preclinical studies of this compound in classic neurodegenerative models such as Alzheimer's or Parkinson's disease are not yet available, the promising results in a neuroinflammation context warrant further investigation. This guide will synthesize the available quantitative data, experimental protocols, and signaling pathways to provide a robust resource for the scientific community.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a high-fat diet (HFD) induced model of cognitive impairment.

Table 1: Effects of this compound on Cognitive Function

| Treatment Group | Y-Maze Spontaneous Alternation (%) |

| Wild-Type (WT) Low-Fat Diet (LFD) | 70.5 ± 2.1 |

| WT High-Fat Diet (HFD) | 55.2 ± 3.4 |

| WT HFD + this compound | 68.7 ± 2.9# |

| p < 0.05 vs. WT LFD; #p < 0.05 vs. WT HFD |

Table 2: Effects of this compound on Hypothalamic Senescence Markers and Inflammatory Cytokines

| Treatment Group | β-galactosidase+ Microglia (%) | Il1b (relative expression) | Il6 (relative expression) | Tnf (relative expression) |

| WT LFD | 12.1 ± 1.5 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| WT HFD | 28.4 ± 2.8 | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.2 |

| WT HFD + this compound | 15.3 ± 1.9# | 1.3 ± 0.2# | 1.2 ± 0.2# | 1.1 ± 0.1# |

| *p < 0.05 vs. WT LFD; #p < 0.05 vs. WT HFD |

Table 3: Effects of this compound on miR-146a and Smad4 Expression

| Treatment Group | Hypothalamic miR-146a (relative expression) | Hypothalamic Smad4 (relative expression) |

| WT LFD | 1.0 ± 0.1 | 1.0 ± 0.1 |

| WT HFD | 0.6 ± 0.1 | 1.8 ± 0.2 |

| WT HFD + this compound | 1.1 ± 0.2# | 1.1 ± 0.1# |

| *p < 0.05 vs. WT LFD; #p < 0.05 vs. WT HFD |

Detailed Experimental Protocols

The primary preclinical model cited is the high-fat diet (HFD)-induced model of obesity and associated cognitive decline in mice.

Animal Model:

-

Species: C57BL/6J wild-type (WT) mice.

-

Diet: Mice were fed either a low-fat diet (LFD; 10% kcal from fat) or a high-fat diet (HFD; 60% kcal from fat) for a period of 16 weeks to induce obesity, neuroinflammation, and cognitive deficits.

This compound Administration:

-

Dosage: 15 µg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Twice a week for the duration of the 16-week study.

Behavioral Assessment:

-

Y-Maze Test: To assess spatial working memory, the mice were subjected to the Y-maze test. The percentage of spontaneous alternations was calculated as a measure of cognitive function.

Biochemical and Molecular Analyses:

-

Tissue Collection: Hypothalamic tissue was collected for analysis.

-

Flow Cytometry: To quantify senescent microglia, flow cytometry was used to measure the percentage of β-galactosidase positive microglial cells.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of inflammatory cytokines (Il1b, Il6, Tnf), miR-146a, and Smad4 were determined by qRT-PCR.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows identified in the preclinical studies of this compound.

Caption: Experimental workflow for evaluating this compound in a high-fat diet-induced model.

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

Comparative Context: Other Vitamin D Receptor Agonists

While specific data for this compound in other CNS preclinical models is limited, studies on other vitamin D analogs like Calcitriol and Paricalcitol provide a broader context for the potential neuroprotective mechanisms of this class of compounds.

-

Experimental Autoimmune Encephalomyelitis (EAE): In mouse models of multiple sclerosis, both Calcitriol and Paricalcitol have been shown to ameliorate disease severity by reducing immune cell infiltration into the central nervous system and downregulating pro-inflammatory cytokines.[1][2] The proposed mechanism often involves the modulation of T-cell responses and inhibition of the NF-κB signaling pathway.[1]

-

Traumatic Brain Injury (TBI): In rodent models of TBI, Calcitriol treatment has been demonstrated to reduce neurological deficits, mitigate neuronal apoptosis, and decrease oxidative stress.[3] The neuroprotective effects in this context are linked to the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.[3]

-

Spinal Cord Injury (SCI): Preclinical studies have shown that Calcitriol can promote locomotor recovery after spinal cord injury in rats. The beneficial effects are attributed to the reduction of oxidative stress, inhibition of apoptosis, and promotion of autophagy.

These findings in related vitamin D receptor agonists suggest that this compound's neuroprotective potential may extend beyond metabolically-induced neuroinflammation and could be relevant for a wider range of neurological disorders characterized by inflammatory and oxidative stress-related pathology.

Conclusion and Future Directions

The preclinical evidence presented in this guide strongly suggests that this compound possesses neuroprotective properties, primarily demonstrated in a model of diet-induced neuroinflammation and cognitive impairment. The well-defined mechanism involving miR-146a and the TGF/Smad4 pathway provides a solid foundation for its therapeutic potential.

Future research should focus on evaluating the efficacy of this compound in more traditional preclinical models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease and toxin-induced models of Parkinson's disease. Furthermore, a direct comparison of the neuroprotective efficacy of this compound with other vitamin D analogs would be highly valuable. Such studies will be crucial in further elucidating the therapeutic potential of this compound for a range of debilitating neurological conditions.

References

- 1. Paricalcitol improves experimental autoimmune encephalomyelitis (EAE) by suppressing inflammation via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sid.ir [sid.ir]

- 3. Calcitriol confers neuroprotective effects in traumatic brain injury by activating Nrf2 signaling through an autophagy-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Elocalcitol vs. Vitamin D3: A Comprehensive Technical Guide on Structural and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D3, primarily through its active metabolite calcitriol (1α,25-dihydroxyvitamin D3), is a critical regulator of calcium homeostasis, bone metabolism, and numerous cellular processes including proliferation and differentiation.[1][2][3] However, the therapeutic application of calcitriol is often limited by its potent calcemic effects.[1] Elocalcitol (also known as BXL-628 or Ro-26-9228) is a synthetic analog of vitamin D3 designed to retain or enhance specific therapeutic activities, such as anti-proliferative and anti-inflammatory effects, while minimizing hypercalcemic side effects.[4] This document provides an in-depth technical comparison of the structural and functional differences between this compound and the natural active form of vitamin D3, calcitriol, to inform research and drug development efforts.

Structural Differences

The distinct therapeutic profiles of this compound and calcitriol originate from specific modifications to the vitamin D3 molecular scaffold. Calcitriol is the hormonally active form of Vitamin D3. This compound is chemically known as 1α-fluoro-25-hydroxy-16,23E-diene-26,27-bishomo-20-epi-cholecalciferol.

The key structural modifications in this compound compared to calcitriol are:

-

Fluorination at C1α: A fluorine atom replaces the hydroxyl group at the 1α position.

-

Side Chain Modifications: The side chain is extended (bishomo) and contains a double bond between C16 and C17, and another between C23 and C24.

-

Epimerization at C20: The stereochemistry at the C20 position is altered.

These modifications significantly impact the molecule's conformation, its interaction with the Vitamin D Receptor (VDR) and the Vitamin D-binding protein (DBP), and its metabolic stability.

Functional Differences

The structural alterations in this compound lead to significant functional divergence from calcitriol, particularly in receptor binding, signaling pathways, cellular effects, and systemic calcemic activity.

Receptor and Protein Binding Affinity

While both compounds are agonists of the Vitamin D Receptor (VDR), their binding affinities for VDR and the serum transport protein DBP differ, affecting their bioavailability and potency. A related, well-studied analog, Eldecalcitol, demonstrates significantly higher affinity for DBP and lower affinity for VDR compared to calcitriol. This high affinity for DBP can lead to a longer half-life in circulation but may limit uptake into certain target cells. This compound was developed to have a favorable profile of VDR binding while minimizing calcemic effects.

Table 1: Comparative Binding Affinities of Vitamin D Analogs

| Compound | Target | Relative Affinity vs. Calcitriol | Reference |

|---|---|---|---|

| Eldecalcitol * | VDR | 44.6% |

| Eldecalcitol * | DBP | 421.9% | |

Signaling Pathways

Vitamin D3 (Calcitriol) Signaling: The canonical pathway for calcitriol involves binding to the nuclear VDR. This VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway controls genes involved in calcium transport, bone metabolism, cell proliferation, and differentiation.

This compound Signaling: this compound also functions as a VDR agonist, but it exhibits distinct, non-canonical signaling activities, particularly in specific cell types like those in the prostate and bladder.

-

Inhibition of RhoA/ROCK Pathway: In benign prostatic hyperplasia (BPH) stromal cells, this compound inhibits the IL-8-dependent RhoA/Rho kinase (ROCK) pathway. This pathway is crucial for cell proliferation and invasion. By inhibiting RhoA membrane translocation and the phosphorylation of its substrate MYPT-1, this compound exerts anti-proliferative effects. This mechanism is a key contributor to its efficacy in reducing prostate growth.

-

Inhibition of NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB p65. This action underlies its anti-inflammatory properties, as it leads to decreased expression of inflammatory mediators like COX-2 and IL-8.

-

SCAP/SREBP Pathway Modulation: In a model of high-fat diet-induced obesity, this compound, but not vitamin D3, was found to prevent weight gain by decreasing levels of the sterol regulatory element-binding protein (SREBP) cleavage-activating protein (SCAP). This suggests this compound inhibits SREBP-mediated lipogenesis, a function not typically associated with canonical vitamin D signaling.

-

Upregulation of L-type Calcium Channels: In bladder smooth muscle cells, this compound upregulates Ca2+ entry through L-type calcium channels. This effect appears to balance its inhibitory action on the RhoA/ROCK pathway, thereby modulating bladder contractility without compromising overall function.

Cellular and Systemic Effects

The differences in signaling translate into distinct cellular and systemic outcomes.

Table 2: Comparison of Cellular and Systemic Effects

| Effect | Vitamin D3 (Calcitriol) | This compound | Key Differences |

|---|---|---|---|

| Anti-proliferative Activity | Potent inhibitor of proliferation in various cell types. | Potent inhibitor, particularly in BPH cells, acting via VDR, RhoA/ROCK, and NF-κB pathways. | This compound shows strong efficacy in BPH with a distinct mechanism. |

| Anti-inflammatory Activity | Exerts immunomodulatory effects. | Strong anti-inflammatory properties via inhibition of IL-8 and the NF-κB pathway. | This compound's mechanism is well-defined in prostate and peritoneal inflammation. |

| Calcemic Effects | High potential for hypercalcemia, limiting therapeutic doses. | Designed to be non-hypercalcemic or have low calcemic liability. | This is the primary therapeutic advantage of this compound, allowing for higher dosing. |

| Metabolic Effects | Primarily regulates calcium/phosphate homeostasis. | Prevents high-fat diet-induced obesity and insulin resistance in mice via SCAP/SREBP inhibition. | This compound has unique anti-obesity and anti-lipogenesis effects not seen with Vitamin D3. |

| Clinical Applications | Used for osteoporosis, psoriasis, and secondary hyperparathyroidism. | Investigated for benign prostatic hyperplasia (BPH), overactive bladder, and endometriosis. | this compound was specifically developed for urological and inflammatory conditions. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of vitamin D analogs.

VDR Competitive Binding Assay

Objective: To determine the relative affinity of this compound and calcitriol for the Vitamin D Receptor.

Methodology:

-

Receptor Preparation: Full-length recombinant human VDR is prepared using an appropriate expression system (e.g., baculovirus-infected insect cells).

-

Radioligand: Tritiated calcitriol ([³H]1,25(OH)₂D₃) is used as the radioligand.

-

Assay Buffer: A suitable buffer (e.g., TEGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol) is used.

-

Incubation: A constant amount of VDR and [³H]1,25(OH)₂D₃ (at a concentration near its Kd) are incubated with increasing concentrations of unlabeled competitor (calcitriol or this compound) in the assay buffer.

-

Separation: After incubation (e.g., 4 hours at 4°C), bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added, incubated, and then washed to remove the unbound ligand.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The relative binding affinity (RBA) is then determined as (IC₅₀ of Calcitriol / IC₅₀ of this compound) x 100.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To quantify the anti-proliferative effects of this compound and calcitriol on a target cell line (e.g., BPH stromal cells, cancer cell lines).

Methodology:

-

Cell Culture: Cells are seeded in 24- or 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Synchronization (Optional): To synchronize the cell cycle, cells can be placed in serum-free media for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, calcitriol, or vehicle control (e.g., ethanol). Cells are incubated for a specified period (e.g., 72 hours).

-

Radiolabeling: [³H]-Thymidine (e.g., 0.5 µCi/ml) is added to each well for the final 4-18 hours of incubation. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Harvesting: The incubation is stopped, and cells are harvested onto glass fiber filters using a cell harvester. This process involves washing the cells to remove unincorporated [³H]-thymidine and lysing the cells to precipitate the DNA onto the filter.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis and cell proliferation.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC₅₀ values (concentration causing 50% inhibition of proliferation) can be calculated.

VDR-Mediated Gene Transactivation Assay (Reporter Assay)

Objective: To measure the ability of this compound and calcitriol to activate gene transcription through the VDR.

Methodology:

-

Cell Line: A suitable cell line that is responsive to vitamin D is used (e.g., HEK293, MCF-7).

-

Plasmids: Cells are transiently co-transfected with two plasmids:

-

An expression vector for the human VDR (if not endogenously expressed at sufficient levels).

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more VDREs (e.g., pVDRE-Luc).

-

A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Transfection: Cells are transfected using a standard method (e.g., lipofection).

-

Treatment: After allowing for plasmid expression (e.g., 24 hours), cells are treated with various concentrations of this compound, calcitriol, or vehicle control for an additional 18-24 hours.

-

Cell Lysis: Cells are washed and lysed using a specific lysis buffer compatible with the reporter enzyme.

-

Quantification: The lysate is analyzed for reporter enzyme activity (e.g., luminescence for luciferase) using a luminometer. The activity of the control plasmid (Renilla) is also measured.

-

Data Analysis: The reporter activity is normalized to the control activity. The fold induction relative to the vehicle control is calculated for each concentration. Dose-response curves are generated to determine the EC₅₀ (concentration for 50% maximal activation) and maximal efficacy for each compound.

Conclusion

This compound represents a rationally designed vitamin D3 analog that successfully uncouples the potent anti-proliferative and anti-inflammatory activities of the vitamin D endocrine system from its classical, dose-limiting calcemic effects. Its unique structural features confer a distinct functional profile characterized by the modulation of non-canonical signaling pathways, including the RhoA/ROCK and NF-κB systems. This targeted mechanism of action makes this compound a valuable tool for research into VDR signaling and a promising therapeutic candidate for specific pathologies like benign prostatic hyperplasia, where cellular proliferation and inflammation are key drivers. The data and protocols presented in this guide offer a comprehensive framework for scientists and developers working to understand and harness the therapeutic potential of selective VDR agonists.

References

- 1. Vitamin D receptor agonist - this compound [manufacturingchemist.com]

- 2. mdpi.com [mdpi.com]

- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]

Troubleshooting & Optimization

Managing potential side effects of Elocalcitol in animal studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elocalcitol in animal studies. The focus is on managing potential side effects to ensure the integrity of research and the welfare of the animal subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of vitamin D3. It functions as a selective agonist for the Vitamin D Receptor (VDR), which is a nuclear receptor that regulates gene expression.[1] By binding to the VDR, this compound can modulate various cellular processes, including cell proliferation, differentiation, and inflammation.[1] Its therapeutic potential has been investigated in conditions like benign prostatic hyperplasia and certain inflammatory diseases.[1]

Q2: What are the primary potential side effects of this compound in animal studies?

A2: As a vitamin D analog, the primary potential side effect of this compound is hypercalcemia, which is an elevated level of calcium in the blood.[2] However, this compound has been specifically designed to have a low calcemic liability compared to the natural active form of vitamin D, calcitriol.[3] Nonetheless, at higher doses, the risk of hypercalcemia increases. Researchers should also monitor for general signs of toxicity, such as weight loss, lethargy, and changes in food and water intake.

Q3: How often should I monitor serum calcium levels in my animal studies?

A3: The frequency of monitoring should be determined by the dose of this compound being administered and the study design. For initial dose-ranging studies or when using higher doses, it is advisable to monitor serum calcium levels more frequently, for example, once a week. For longer-term studies with established, lower-risk doses, monitoring could be performed at baseline and then at key time points throughout the study (e.g., monthly).

Q4: What is the difference between total serum calcium and ionized calcium, and which should I measure?

A4: Total serum calcium includes calcium that is bound to proteins (like albumin), complexed with anions, and the free, unbound ionized form. Ionized calcium is the biologically active form of calcium. It is highly recommended to measure ionized calcium as it provides a more accurate assessment of the animal's calcium status, especially in the context of potential hypercalcemia.

Troubleshooting Guide: Managing Hypercalcemia

This guide provides a step-by-step approach to identifying and managing hypercalcemia in rodent models during this compound administration.

Step 1: Recognizing the Clinical Signs of Hypercalcemia

Early detection is crucial for effective management. Be vigilant for the following signs in your study animals:

-

Polyuria and Polydipsia: Increased urination and water consumption are classic early signs.

-

Lethargy and Weakness: Animals may appear less active or sluggish.

-

Anorexia and Weight Loss: Reduced food intake and subsequent weight loss can occur.

-

Dehydration: Can be assessed by skin turgor.

-

Gastrointestinal Issues: Constipation may be observed.

Step 2: Confirmation of Hypercalcemia

If clinical signs are observed, or as part of routine monitoring, confirm hypercalcemia through blood analysis.

-

Blood Sampling: Collect a blood sample using an appropriate technique for the species (e.g., saphenous vein, submandibular vein).

-

Measure Ionized Calcium: Prioritize the measurement of ionized calcium for an accurate diagnosis.

Normal Ionized Calcium Reference Ranges (Rodents):

| Species | Ionized Calcium (mmol/L) |

| Mouse | 1.12 - 1.32 |

| Rat | 1.20 - 1.38 |

Note: These ranges can vary slightly between laboratories and specific strains. It is recommended to establish baseline values for your specific animal model.

Step 3: Intervention Strategies for Hypercalcemia

If hypercalcemia is confirmed, the following interventions can be implemented, with the intensity of the treatment corresponding to the severity of the hypercalcemia.

Mild Hypercalcemia (Ionized Calcium slightly above the reference range):

-

Temporary Suspension of this compound: Pause the administration of this compound and continue to monitor serum calcium levels.

-

Ensure Adequate Hydration: Make sure animals have free access to water.

Moderate to Severe Hypercalcemia (Ionized Calcium significantly elevated):

-

Discontinue this compound Immediately.

-

Fluid Therapy: Administer subcutaneous or intravenous fluids (0.9% saline) to promote calciuresis (calcium excretion in the urine). A typical starting volume for a mouse is 1-2 mL subcutaneously.

-

Diuretics: After rehydration, consider the use of a loop diuretic like furosemide to further increase calcium excretion. A common dose for rats is 2-4 mg/kg.

-

Bisphosphonates (for severe or refractory cases): In cases of severe, life-threatening hypercalcemia that does not respond to fluid therapy and diuretics, the use of bisphosphonates (e.g., pamidronate, zoledronate) can be considered. These drugs inhibit osteoclast-mediated bone resorption.

Data Presentation

Table 1: Dose-Dependent Effects of the this compound Analog, Eldecalcitol, on Serum Calcium in Post-menopausal Women (12-week study)

| Daily Dose of Eldecalcitol | Change in Serum Calcium |

| 0.5 µg | Almost no increase |

| 1.0 µg | Almost no increase |

This data from a human clinical trial with the this compound analog, Eldecalcitol, suggests a low propensity for causing hypercalcemia at therapeutic doses.

Table 2: Doses of this compound and its Analog, Eldecalcitol, Used in Rodent Studies

| Compound | Species | Dose | Route of Administration |

| This compound | Mouse | 100 µg/kg/day | Oral |

| Eldecalcitol | Rat | 7.5, 15, 30 ng/kg/day | Oral |

| Eldecalcitol | Mouse | 30-50 ng/kg | Intraperitoneal (3x/week) |

Researchers should use this information as a guide and perform dose-finding studies to determine the optimal non-hypercalcemic dose for their specific model and experimental endpoint.

Experimental Protocols

Protocol 1: Blood Collection from the Saphenous Vein in Mice

-

Restraint: Place the mouse in a suitable restraint device.

-

Hair Removal: Gently remove the fur from the lateral aspect of the hind limb, just above the ankle, using a depilatory cream or a small clipper.

-

Vein Visualization: Apply a small amount of petroleum jelly to the shaved area to help the blood bead up. The saphenous vein should be visible.

-

Puncture: Using a sterile 25-27 gauge needle, make a quick, shallow puncture into the vein.

-

Collection: Collect the blood into a micro-hematocrit tube or a specialized blood collection tube.

-

Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

Protocol 2: Measurement of Ionized Calcium

-

Sample Handling: Blood for ionized calcium measurement should be collected into a tube with a minimal amount of heparin or a serum separator tube. The sample should be handled anaerobically as much as possible, as changes in pH can affect ionized calcium levels.

-

Analysis: Use a blood gas analyzer or an ion-selective electrode (ISE) meter that is specifically calibrated for ionized calcium measurement. Follow the manufacturer's instructions for the specific instrument.

-

Timing: Analyze the sample as quickly as possible after collection for the most accurate results.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Eldecalcitol Induces Minimodeling-Based Bone Formation and Inhibits Sclerostin Synthesis Preferentially in the Epiphyse… [ouci.dntb.gov.ua]

- 3. Serum Metabolite Profiles and Target Tissue Gene Expression Define the Effect of Cholecalciferol Intake on Calcium Metabolism in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Elocalcitol Administration in Long-Term Animal Experiments

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent and effective delivery of Elocalcitol in long-term animal experiments. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as BXL-628) is a synthetic, non-hypercalcemic analog of vitamin D3.[1][2] Its primary mechanism of action is as a selective agonist for the Vitamin D Receptor (VDR).[3][4] Upon binding to the VDR, this compound regulates cell proliferation and apoptosis and has demonstrated anti-proliferative and anti-inflammatory properties.[1] Its activity involves the inhibition of several signaling pathways, including the RhoA/Rho kinase (ROCK) and NF-kappaB pathways, which are implicated in inflammation and cell growth.

Q2: What are the recommended routes of administration for this compound in long-term rodent studies?

A2: The optimal route depends on the experimental goals, the required dosing frequency, and the formulation. Common long-term routes include:

-

Oral (PO) Gavage: This method ensures precise dosing and is suitable for long-term studies, mimicking a common clinical route of administration. This compound has been shown to be orally active in mouse models.

-

Intraperitoneal (IP) Injection: This route allows for rapid absorption. It has been used successfully for this compound administration in studies lasting up to 16 weeks. However, repeated IP injections can cause stress and potential injury to internal organs.

-

Subcutaneous (SC) Injection: This route is less invasive than IP or IV injections and is suitable for slow-release formulations. For very long-term and consistent delivery, surgically implanted osmotic pumps that deliver the compound subcutaneously can be considered.

Q3: How should this compound and its prepared solutions be stored?

A3: this compound powder should be stored according to the manufacturer's instructions, typically at -20°C or -80°C. Stock solutions, once prepared, should be aliquoted to prevent repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected containers. Formulations prepared for daily or weekly administration should ideally be made fresh. If short-term storage is necessary, keep the formulation at 4°C and protect it from light.

Q4: What are suitable vehicles for formulating this compound for animal administration?

A4: As a vitamin D analog, this compound is a lipophilic compound. Suitable vehicles are typically oil-based. Common choices for oral or parenteral administration in preclinical studies include corn oil, sesame oil, or other refined vegetable oils. For any new vehicle, it is critical to perform pilot solubility and stability tests to ensure the compound does not precipitate over the intended use period. Always include a vehicle-only control group in your experimental design to isolate the effects of the vehicle from the effects of this compound.

Troubleshooting Guide

Q: I am observing significant variability in outcomes between animals in the same treatment group. What could be the cause?

A: Inconsistent delivery is a common cause of variability.

-

Check Dosing Technique: Ensure your technique for oral gavage or injection is consistent. Inaccurate placement of a gavage tube or leakage from an injection site can lead to under-dosing. Proper training and consistent animal restraint are crucial.

-

Verify Formulation Homogeneity: If this compound is administered as a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to prevent settling of the compound.

-

Timing of Administration: Administer the dose at the same time each day to minimize variability related to circadian rhythms, which can affect drug metabolism.

Q: My prepared this compound formulation is showing precipitation. How can I resolve this?

A: Precipitation indicates that the compound's solubility limit in the chosen vehicle has been exceeded or that the formulation is unstable.

-

Vehicle Selection: The vehicle may not be optimal. Consider testing alternative oil-based vehicles or using solubility-enhancing excipients, though this requires careful validation.

-

Gentle Warming/Sonication: Gently warming the solution (e.g., to 37°C) or using a bath sonicator during preparation can help dissolve the compound. However, do not overheat, as this may degrade this compound.

-

Prepare Fresh Batches: The most reliable method to avoid issues with stability is to prepare the formulation fresh before each administration or in smaller batches for short-term use.

Q: Animals are showing signs of distress or adverse effects (e.g., irritation at the injection site, weight loss). What should I do?

A:

-

Injection Site Reactions: For IP or SC routes, local irritation can occur. Ensure the injection volume is appropriate for the animal's size, rotate injection sites, and maintain sterile technique to prevent infection.

-

Systemic Toxicity: While this compound is designed to be non-hypercalcemic, it is essential to monitor animals for general signs of toxicity, such as weight loss, lethargy, or changes in behavior. If such signs appear, consider reducing the dose. It is also prudent to periodically monitor serum calcium levels in long-term studies as a safety measure, especially when using higher doses.

-

Handling Stress: Repeated handling and dosing can be stressful for animals. Ensure handlers are well-trained to be efficient and gentle. For very long-term studies, consider less stressful methods like administration in the diet or via osmotic pumps.

Quantitative Data Summary

For ease of comparison, the following table summarizes dosing regimens from published preclinical studies involving this compound.

| Study Focus | Animal Model | Dose | Route of Administration | Frequency & Duration | Citation |

| Obesity Prevention | Mice | 15 µg/kg | Intraperitoneal (IP) | Twice a week for 16 weeks | |

| Endometriosis | Mice | 100 µg/kg | Oral (PO) | Once a day for 2-4 weeks | |

| Bladder Function | Rats | 30 µg/kg/day | Not specified, likely SC or IP | Daily for 2 weeks |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (100 µg/kg dose)

This protocol is adapted for a 25g mouse requiring a 2.5 µg dose in a 100 µL volume. Adjust calculations based on actual animal weights and desired dosing volume.

Materials:

-

This compound powder

-

Sterile corn oil (or other suitable vehicle)

-

Microcentrifuge tubes (amber or covered in foil)

-

Calibrated precision balance

-

Pipettes

-

Vortex mixer

Methodology:

-

Calculate Required Concentration: For a 100 µg/kg dose in a 25g mouse, the required dose is 2.5 µg. To deliver this in 100 µL (0.1 mL), the final concentration must be 25 µg/mL.

-

Weigh this compound: Carefully weigh the required amount of this compound. For example, to make 1 mL of a 25 µg/mL solution, weigh 25 µg. It is highly recommended to prepare a more concentrated stock solution first and then dilute it to the final concentration to improve accuracy.

-

Dissolution: a. Add the weighed this compound to a light-protected microcentrifuge tube. b. Add the calculated volume of sterile corn oil. c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming (to ~37°C) may aid dissolution.

-

Storage: Store the final formulation in a sealed, light-protected container at 4°C if used within a few days. For longer periods, follow storage guidance for stock solutions.

-

Pre-Dosing Preparation: Before each use, allow the solution to come to room temperature and vortex for 1 minute to ensure homogeneity.

Protocol 2: Procedure for Long-Term Oral Gavage Administration

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needle (flexible-tipped needles are recommended to reduce injury risk)

-

1 mL syringe

-

Animal scale

Methodology:

-

Animal Preparation: Weigh the animal immediately before dosing to calculate the precise volume required.

-

Dose Preparation: Draw the calculated volume of the vortexed this compound formulation into the syringe fitted with the gavage needle. Expel any air bubbles.

-

Animal Restraint: Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Administration: a. Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. Do not force the needle. b. Once the needle is in the stomach (a slight resistance may be felt), slowly depress the syringe plunger to deliver the formulation. c. Withdraw the needle smoothly.

-

Post-Dosing Monitoring: Return the animal to its cage and monitor it for a few minutes to ensure it has recovered well and shows no signs of respiratory distress, which could indicate accidental administration into the trachea.

-

Consistency: Repeat the procedure at the same time each day for the duration of the experiment to ensure consistent delivery and pharmacokinetic profile.

Visualizations

Signaling Pathways of this compound

References

- 1. This compound, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. medchemexpress.com [medchemexpress.com]

Identifying potential resistance mechanisms to Elocalcitol treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elocalcitol. The information is designed to help identify potential mechanisms of resistance to this compound treatment through detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BXL-628) is a synthetic analog of Vitamin D3.[1][2] Its primary mechanism of action is as a Vitamin D Receptor (VDR) agonist.[1][3] Upon binding to the VDR, this compound initiates a cascade of genomic events that regulate gene expression, leading to the inhibition of cell proliferation and induction of apoptosis in various cell types, including those in the prostate.[4]

Q2: What are the most likely mechanisms of acquired resistance to this compound?

Based on our understanding of Vitamin D signaling, the most probable mechanisms of resistance to this compound treatment involve alterations in the VDR signaling pathway. These include:

-

Downregulation or mutation of the Vitamin D Receptor (VDR): A decrease in the expression of VDR or mutations that impair its function can prevent this compound from exerting its effects.

-

Increased catabolism of this compound: Upregulation of the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1), which is responsible for the degradation of Vitamin D and its analogs, can lead to reduced intracellular concentrations of this compound, thereby diminishing its efficacy. Increased expression of CYP24A1 has been correlated with resistance to Vitamin D3-based therapies in prostate cancer.

Q3: How can I determine if my cell line has developed resistance to this compound?

The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. You can determine the IC50 value by performing a cell viability assay with a range of this compound concentrations on your parental (sensitive) and potentially resistant cell lines. A significant fold-increase in the IC50 value of the treated cells compared to the parental line indicates the acquisition of resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity of cells to this compound treatment over time.

This is a common issue indicating the potential development of a resistant cell population.

Troubleshooting Steps:

-

Develop a Resistant Cell Line: To confirm and study resistance, it is essential to generate a stable this compound-resistant cell line. This can be achieved by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over several weeks or months.

-

Determine and Compare IC50 Values: Once a resistant cell line is established, perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the IC50 values for both the parental (sensitive) and the resistant cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.

-

Analyze VDR and CYP24A1 Expression: Investigate the molecular mechanisms of resistance by examining the expression of key components of the Vitamin D signaling pathway.

-

Quantitative PCR (qPCR): Measure the mRNA expression levels of VDR and CYP24A1. A decrease in VDR expression or an increase in CYP24A1 expression in the resistant cells compared to the sensitive cells would suggest a potential resistance mechanism.

-

Western Blotting: Analyze the protein levels of VDR and CYP24A1. Consistent changes at the protein level (decreased VDR, increased CYP24A1) would further support the findings from qPCR.

-

-

Assess CYP24A1 Enzymatic Activity: If CYP24A1 expression is upregulated, it is crucial to confirm if this leads to increased enzymatic activity. This can be measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the metabolites of Vitamin D analogs.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be expected when investigating this compound resistance. Note that specific values can vary depending on the cell line and experimental conditions.

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells

| Cell Line | IC50 (nM) | Fold Resistance |

| Parental (Sensitive) | 10 | 1 |

| This compound-Resistant | 150 | 15 |

Table 2: Relative mRNA Expression of VDR and CYP24A1

| Gene | Parental (Sensitive) | This compound-Resistant | Fold Change |

| VDR | 1.0 | 0.3 | -3.3 |

| CYP24A1 | 1.0 | 8.5 | +8.5 |

Table 3: Relative Protein Levels of VDR and CYP24A1

| Protein | Parental (Sensitive) | This compound-Resistant | Fold Change |

| VDR | 1.0 | 0.2 | -5.0 |

| CYP24A1 | 1.0 | 12.0 | +12.0 |

Key Experimental Protocols

Protocol 1: Development of this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

Procedure:

-

Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT).

-

Initial Exposure: Start by treating the parental cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).

-

Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

-

Monitoring and Passaging: Continuously monitor the cells for growth and morphology. When the cells reach 70-80% confluency, passage them into a new flask with the same increased concentration of this compound. If significant cell death occurs, maintain the cells at the previous, lower concentration until they recover.

-

Repeat Escalation: Repeat the dose escalation process incrementally over several months.

-

Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.

-

Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the final concentration used for selection).

Protocol 2: Quantitative PCR (qPCR) for VDR and CYP24A1 Expression

This protocol outlines the steps for measuring the relative mRNA expression of VDR and CYP24A1.

Materials:

-

Parental and this compound-resistant cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for VDR, CYP24A1, and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (VDR, CYP24A1) and a reference gene, and the qPCR master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the resistant and parental cells, normalized to the reference gene.

Protocol 3: Western Blotting for VDR and CYP24A1 Protein Levels

This protocol details the procedure for quantifying VDR and CYP24A1 protein expression.

Materials:

-

Parental and this compound-resistant cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against VDR, CYP24A1, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the parental and resistant cells in lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against VDR, CYP24A1, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the expression of VDR and CYP24A1 to the loading control to determine the relative protein levels.

Visualizations

Caption: this compound signaling pathway and potential resistance mechanism.

Caption: Workflow for identifying this compound resistance mechanisms.

Caption: Troubleshooting flowchart for this compound resistance.

References

- 1. Quantitative analysis of gene expression changes in response to genotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyp24a1 Attenuation Limits Progression of BrafV600E-Induced Papillary Thyroid Cancer Cells and Sensitizes Them to BRAFV600E Inhibitor PLX4720 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Elocalcitol Analogs and Hypercalcemia Risk Management

This technical support center provides researchers, scientists, and drug development professionals with essential information on minimizing the risk of hypercalcemia when working with Elocalcitol and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its analogs, and why is hypercalcemia a concern?

A1: this compound (also known as BXL-628) and its analogs, such as Eldecalcitol (ED-71), are synthetic derivatives of vitamin D3.[1][2] They are designed to retain the therapeutic benefits of the natural active form of vitamin D, calcitriol, such as inhibiting cell proliferation and promoting cell differentiation, while minimizing its primary side effect: hypercalcemia.[3][4] Hypercalcemia, an elevated level of calcium in the blood, is a significant concern because it can lead to a range of adverse effects, from mild symptoms like nausea and fatigue to severe complications like kidney damage and cardiac arrhythmias.[5]

Q2: What is the molecular basis for the reduced hypercalcemic risk of this compound and its analogs?

A2: The reduced hypercalcemic potential of these analogs stems from specific structural modifications that alter their interaction with the vitamin D receptor (VDR) and vitamin D-binding protein (DBP), as well as their metabolic stability.

-

This compound (BXL-628) is a 1-α-fluoro-substituted calcitriol derivative. This modification is believed to contribute to its non-hypercalcemic profile.

-

Eldecalcitol (ED-71) possesses a hydroxypropoxy group at the 2β position. This modification results in a higher binding affinity for DBP and a longer plasma half-life, but a lower binding affinity for the VDR compared to calcitriol. Additionally, this structural change makes Eldecalcitol more resistant to metabolic degradation by the enzyme CYP24A1, which is responsible for breaking down active vitamin D metabolites. This altered pharmacokinetic and pharmacodynamic profile is thought to contribute to its reduced effect on serum calcium levels.

Q3: What are the typical signs of hypercalcemia to watch for in animal models during preclinical studies?

A3: In rodent models (mice and rats), signs of hypercalcemia can be subtle and require careful observation. These may include:

-

Polyuria (increased urination) and polydipsia (increased thirst)

-

Dehydration

-

Lethargy and reduced activity

-

Weight loss or failure to gain weight

-

Changes in food and water consumption

-

In severe cases, neurological signs such as weakness or ataxia may be observed.

Regular monitoring of serum calcium levels is the most reliable method for detecting hypercalcemia.

Troubleshooting Guide for Hypercalcemia in Experiments

This guide provides a systematic approach to identifying and managing hypercalcemia in your research with this compound analogs.

Issue 1: Elevated Serum Calcium Levels Detected

-

Initial Verification:

-

Confirm the finding: Repeat the serum calcium measurement to rule out analytical error.

-

Check for clinical signs: Observe the animals for any of the signs listed in FAQ 3.

-

Review dosing calculations: Double-check all calculations for the preparation and administration of the this compound analog to ensure the correct dose was given.

-

-

Potential Causes & Solutions:

-

Dose is too high: The administered dose may be exceeding the therapeutic window for the specific animal model and experimental conditions.

-

Solution: Reduce the dosage in subsequent experiments. A dose-response study is recommended to determine the optimal therapeutic dose with minimal calcemic effects.

-

-

High dietary calcium: The calcium content of the animal's diet can significantly influence the hypercalcemic response to vitamin D analogs.

-

Solution: Ensure a standard diet with a known and controlled calcium content is used throughout the study.

-

-

Impaired renal function: Pre-existing or induced renal impairment can exacerbate hypercalcemia by reducing calcium excretion.

-

Solution: Assess baseline renal function before initiating treatment. If renal impairment is a factor, consider dose adjustments.

-

-

Issue 2: Unexpected Variability in Serum Calcium Levels Between Animals

-

Potential Causes & Solutions:

-

Inconsistent dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposures.

-

Solution: Ensure precise and consistent dosing techniques are used for all animals.

-

-

Genetic variability: Different strains of mice or rats can have varying sensitivities to vitamin D analogs.

-

Solution: Use a genetically homogenous population of animals and report the specific strain used in all publications.

-

-

Individual differences in metabolism: Biological variability in drug metabolism can lead to different responses.

-

Solution: Increase the number of animals per group to improve statistical power and account for individual variations.

-

-

Data Presentation